molecular formula C9H8N2O3 B566656 1-Methyl-2-benzimidazolecarboxylic acid 3-oxide CAS No. 19809-35-9

1-Methyl-2-benzimidazolecarboxylic acid 3-oxide

Cat. No. B566656
CAS RN: 19809-35-9
M. Wt: 192.174
InChI Key: ZCJQDLJCZAHIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-benzimidazolecarboxylic acid 3-oxide is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid .


Synthesis Analysis

The synthesis of 1-Methyl-2-benzimidazolecarboxylic acid 3-oxide and similar compounds involves methods suitable for the synthesis of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs . A recent article describes the preparation of 1-methylimidazole 3-oxide in 95% yield by room temperature oxidation of 1-methylimidazole with hydrogen peroxide in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-benzimidazolecarboxylic acid 3-oxide includes a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings . The compound also contains a carboxylic acid group and an oxide group .


Physical And Chemical Properties Analysis

1-Methyl-2-benzimidazolecarboxylic acid 3-oxide has a density of 1.501 g/cm3 . The InChI key for this compound is ZCJQDLJCZAHIRN-UHFFFAOYSA-N .

Scientific Research Applications

  • Takahashi and Kanō (1968) synthesized Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide from 1-methyl-2-benzimidazolecarboxaldehyde oxime 3-oxide. They explored its reactivity, producing compounds like 1-methyl-2-benzimidazolol 3-oxide and 1-methylbenzimidazole 3-oxide, among others. Their research contributes to understanding the compound's chemical behavior and potential applications in synthesizing related compounds (Takahashi & Kanō, 1968).

  • In 1964, Takahashi and Kanō described the 1,3-dipolar cycloaddition reaction of 1-Methylbenzimidazole 3-oxide with various reagents, yielding products like 1-methyl-2-anilino-benzimidazole and 1-methyl-2-benzamidobenzimidazole. This study is significant for understanding the compound's reactivity in cycloaddition reactions (Takahashi & Kanō, 1964).

  • Takahashi, Hashimoto, and Kanō (1973) investigated the aminolysis of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide with piperidine and other amines. This research helps in understanding the compound's behavior in reactions with amines, potentially useful in synthesizing various derivatives (Takahashi, Hashimoto, & Kanō, 1973).

  • Schulenberg and Cornrich (1968) explored the preparation of benzimidazole N-oxides like 1-Methyl-2-benzimidazolecarboxylic acid 3-oxide through catalytic hydrogenation, broadening our understanding of synthesizing these compounds via different methods (Schulenberg & Cornrich, 1968).

  • Ferguson and Schofield (1975) described the synthesis and reactions of some imidazole 3-oxides, including derivatives of 1-Methyl-2-benzimidazolecarboxylic acid 3-oxide. Their work contributes to the understanding of the compound's potential in synthesizing and modifying other imidazole derivatives (Ferguson & Schofield, 1975).

properties

IUPAC Name

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-6-4-2-3-5-7(6)11(14)8(10)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQDLJCZAHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663556
Record name 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-benzimidazolecarboxylic acid 3-oxide

CAS RN

19809-35-9
Record name 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
S TAKAHASHI, H KANO - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… produced by hydrolysis to 1—methyl—2—benzimidazolecarboxylic acid 3—oxide followed by … may be yielded through 1—methyl—2—benzimidazolecarboxylic acid 3—oxide as in the …
Number of citations: 33 www.jstage.jst.go.jp
S TAKAHASHI, SI HASHIMOTO… - Chemical and …, 1973 - jstage.jst.go.jp
… Esters of 1-methyl-2-benzimidazolecarboxylic acid 3-oxide, 2-benzothiazolecarboxylic acid 3-oxide, pyridinecarboxylic acid N-oxides, and related quaternary salts were treated with …
Number of citations: 4 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.